2-Bromo-3-(2,4-dimethylphenyl)-1-propene
Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction is a key process in the synthesis of similar compounds . This reaction involves the coupling of an organoboron compound with a halide or pseudohalide in the presence of a palladium catalyst .Scientific Research Applications
Suzuki–Miyaura Coupling
This compound can be used in the Suzuki–Miyaura (SM) coupling reaction . SM coupling is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation
The compound can also be used in the protodeboronation of pinacol boronic esters . This process is a formal anti-Markovnikov hydromethylation of alkenes . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Electrophilic Addition
The compound can undergo electrophilic addition, where palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Transmetalation
Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . This process is a key step in many metal-catalyzed cross coupling reactions.
Hydroboration
The compound can be used in hydroboration, a reaction that is used to convert alkenes into organoboranes . The organoboranes can then be converted into a broad range of functional groups .
Electrosynthesis
The compound can be used in electrosynthesis, a method of synthesizing chemical compounds by passing electric current through a reaction mixture .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-(2-bromoprop-2-enyl)-2,4-dimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c1-8-4-5-11(7-10(3)12)9(2)6-8/h4-6H,3,7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDCVWKXXRTXNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=C)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201252319 | |
Record name | 1-(2-Bromo-2-propen-1-yl)-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-(2,4-dimethylphenyl)-1-propene | |
CAS RN |
951891-69-3 | |
Record name | 1-(2-Bromo-2-propen-1-yl)-2,4-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951891-69-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Bromo-2-propen-1-yl)-2,4-dimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201252319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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